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Abstract
Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has

been investigated for its therapeutic potential in treating cocaine dependence and certain

cardiac arrhythmias.[1][2] Its primary mechanism of action involves high-affinity binding to the

dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic

cleft and leading to an increase in extracellular dopamine levels.[3][4] While exhibiting the

highest affinity for DAT, Vanoxerine also interacts with serotonin (SERT) and norepinephrine

(NET) transporters, albeit with significantly lower potency.[4] Furthermore, Vanoxerine is a

known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a

characteristic that contributes to its antiarrhythmic effects but also raises concerns regarding

cardiotoxicity.[2][5] This technical guide provides an in-depth overview of Vanoxerine's

modulation of these key neurotransmitter systems, presenting quantitative binding and

functional data, detailed experimental methodologies, and visual representations of its

mechanism of action and relevant experimental workflows.

Quantitative Analysis of Vanoxerine's Interaction
with Monoamine Transporters
The affinity and inhibitory potency of Vanoxerine for the dopamine, serotonin, and

norepinephrine transporters have been quantified through various in vitro assays. The following
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table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50)

values, providing a comparative view of Vanoxerine's selectivity.
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m Binding
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Core Mechanism of Action at the Dopamine
Transporter
Vanoxerine functions as a competitive inhibitor at the dopamine transporter. By binding to the

transporter protein, it physically obstructs the re-entry of dopamine from the synaptic cleft into

the presynaptic neuron. This inhibition of reuptake leads to a prolonged presence and higher

concentration of dopamine in the synapse, thereby enhancing dopaminergic

neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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